Water Solubility and Formulation Advantage: Gluconate Salt vs. DMA Formulation
The gluconate formulation of amsacrine was developed to improve aqueous solubility compared to the N,N-dimethylacetamide (DMA)-based formulation, eliminating DMA-associated toxicities without compromising antileukemic activity [1]. While the DMA formulation was widely used clinically, toxicological studies demonstrated that DMA itself induces dose-related lymphatic hypoplasia and hepatocellular damage in experimental animals [2]. The water-soluble gluconate salt composition was patented specifically to provide a formulation that avoids the toxic vehicle [3].
| Evidence Dimension | Formulation vehicle and aqueous solubility |
|---|---|
| Target Compound Data | Water-soluble gluconate salt; DMA-free formulation |
| Comparator Or Baseline | Amsacrine in N,N-dimethylacetamide (DMA) vehicle |
| Quantified Difference | Improved water solubility (qualitative); elimination of DMA vehicle |
| Conditions | Pharmaceutical formulation development; preclinical toxicology studies |
Why This Matters
Elimination of DMA vehicle reduces formulation-related toxicological variables in research applications.
- [1] NCATS Inxight Drugs. AMSACRINE GLUCONATE. UNII: M4P91439UZ. View Source
- [2] Weiss RB, Grillo-López AJ, Marsoni S, Posada JG Jr, Hess F, Ross BJ. Amsacrine-associated cardiotoxicity: an analysis of 82 cases. J Clin Oncol. 1986;4(6):918-928. View Source
- [3] Kaplan MA. Water soluble salt composition of amsacrine. US Patent 4626541. December 2, 1986. View Source
